Ethyl (S)-Nipecotate D-Tartrate
Description
Historical Development of Nipecotic Acid Derivatives in Scientific Research
The exploration of nipecotic acid derivatives has been a cornerstone of medicinal and synthetic chemistry since the mid-20th century. Nipecotic acid, a bicyclic amino acid, first gained attention for its structural similarity to gamma-aminobutyric acid (GABA), a critical neurotransmitter in the central nervous system. Early research focused on modifying the nipecotic acid scaffold to enhance blood-brain barrier penetration and receptor specificity. The introduction of lipophilic substituents, such as aromatic rings and alkyl chains, marked a pivotal shift in the 1980s, enabling the development of compounds with improved pharmacokinetic profiles.
A landmark advancement occurred with the synthesis of nipecotic acid derivatives featuring allenic spacers, which connected the polar head group to aromatic residues via carbon chains. These modifications, exemplified by compounds like DDPM-3960, demonstrated nanomolar-range potency at GABA transporters (mGAT4 and hGAT-3), surpassing earlier inhibitors such as SNAP-5114. The structural versatility of nipecotic acid derivatives has since facilitated their application in anticonvulsant and anxiolytic therapies, underscoring their enduring relevance in neuropharmacology.
Evolution of Diastereomeric Salt Formation in Chiral Resolution
Diastereomeric salt formation emerged as a cornerstone of chiral resolution in the late 19th century, driven by the need to separate enantiomers of pharmacologically active compounds. The method relies on the differential solubility of diastereomeric salts formed between a racemic mixture and an enantiopure resolving agent. Early successes included Louis Pasteur’s 1848 resolution of racemic tartaric acid using (R,R)-quinotoxine, which established the foundational principles of enantioselective crystallization.
Modern advancements have refined this approach through crystal engineering and supramolecular design. For instance, the reaction of (±)-Mefenamic acid (Mf) with enantiopure tartaric acid derivatives produces diastereomeric double salts with distinct packing motifs. Structural analyses reveal that these salts often exhibit Z’ > 1 (multiple independent molecules per asymmetric unit), enabling precise chiral discrimination through hydrogen bonding and π-π interactions. The use of (D)- and (L)-ditoluoyl-tartaric acids as resolving agents has proven particularly effective, yielding salts with enantiomeric excess values exceeding 90% in optimized systems.
Significance of Ethyl (S)-3-Piperidinecarboxylate D-Tartrate in Modern Stereochemistry
Ethyl (S)-3-piperidinecarboxylate D-tartrate occupies a unique niche in stereochemistry due to its dual role as a chiral building block and resolving agent. The compound’s piperidine core provides a rigid scaffold that stabilizes transition states in asymmetric synthesis, while the tartrate moiety enables efficient resolution of racemic mixtures via diastereomeric salt formation. Its application in the synthesis of GABA analogs and anticonvulsant agents highlights its pharmacological utility.
Recent studies demonstrate that the tartrate anion engages in enantioselective interactions with protonated amines, forming ionic pairs stabilized by NH···O hydrogen bonds. For example, in the resolution of (±)-Mefenamic acid, the D-tartrate anion selectively binds the (S)-enantiomer, inducing crystallization of a homochiral salt. This specificity arises from complementary steric and electronic interactions between the tartrate’s hydroxyl groups and the piperidine ring’s substituents, a phenomenon validated by single-crystal X-ray diffraction studies.
Theoretical Foundations of Tartrate-Based Resolution Systems
Tartrate-based resolution systems rely on the principle of chiral recognition mediated by stereoelectronic complementarity. The D-tartrate anion, with its four stereogenic centers and rigid bicyclic structure, creates a chiral environment that discriminates between enantiomers via non-covalent interactions. Key factors influencing resolution efficiency include:
- Hydrogen Bonding : The tartrate’s carboxylate and hydroxyl groups form directional hydrogen bonds with protonated amines, favoring one enantiomer over the other.
- Crystal Packing : Enantiopure tartrates induce the formation of homochiral crystal lattices, whereas racemic mixtures adopt centrosymmetric structures with lower stability.
- Solvent Effects : Protic solvents like ethanol enhance solubility differences between diastereomeric salts, facilitating selective crystallization.
Theoretical models predict that resolution efficiency correlates with the ΔΔG of diastereomer formation, a parameter influenced by the resolving agent’s stereoelectronic properties. For instance, D-tartrate’s C2 symmetry and extended hydrogen-bonding network maximize chiral discrimination, yielding enantiomeric excess values >95% in optimized systems. These principles underpin the industrial-scale resolution of pharmaceuticals, including nonsteroidal anti-inflammatory drugs and β-blockers.
Properties
CAS No. |
83602-38-4 |
|---|---|
Molecular Formula |
C12H21NO8 |
Molecular Weight |
307.30 g/mol |
IUPAC Name |
(3S)-2,3-dihydroxybutanedioic acid;ethyl piperidine-3-carboxylate |
InChI |
InChI=1S/C8H15NO2.C4H6O6/c1-2-11-8(10)7-4-3-5-9-6-7;5-1(3(7)8)2(6)4(9)10/h7,9H,2-6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2?/m.0/s1 |
InChI Key |
HHPGQKZOPPDLNH-FWQMQHHGSA-N |
Canonical SMILES |
CCOC(=O)C1CCCNC1.C(C(C(=O)O)O)(C(=O)O)O |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Ethyl (S)-3-Piperidinecarboxylate D-Tartrate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, applications in research and medicine, and comparisons with related compounds.
- Molecular Formula : CHNO, CHO
- Molecular Weight : 307.3 g/mol
- CAS Number : 83602-38-4
- Synonyms : Ethyl (S)-Nipecotate D-Tartrate, (S)-3-Piperidinecarboxylic Acid Ethyl Ester D-Tartrate
Synthesis and Preparation
The synthesis of Ethyl (S)-3-Piperidinecarboxylate D-Tartrate typically involves the esterification of (S)-3-piperidinecarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. This reaction is performed under reflux conditions to ensure complete esterification, followed by purification through recrystallization or distillation.
The biological activity of Ethyl (S)-3-Piperidinecarboxylate D-Tartrate is attributed to its interaction with specific molecular targets, including enzymes and receptors. Its chiral nature allows for selective binding, which can modulate enzymatic activity and influence various metabolic processes. The compound may act as an inhibitor or activator of certain pathways, particularly those involved in neurological functions .
Pharmacological Effects
- Neurological Applications : Research indicates that Ethyl (S)-3-Piperidinecarboxylate D-Tartrate may have potential applications in treating neurological disorders. It has been investigated for its role in modulating neurotransmitter systems, particularly GABAergic pathways, which are crucial for maintaining neuronal excitability and preventing seizures .
- Antimicrobial Activity : Preliminary studies suggest that this compound could exhibit antimicrobial properties, although detailed investigations are necessary to confirm these effects and elucidate the underlying mechanisms .
- Chiral Building Block : In synthetic organic chemistry, it serves as a chiral building block for the development of various pharmaceuticals, enhancing the efficacy and selectivity of drug candidates.
Case Studies and Research Findings
Several research studies have highlighted the biological significance of Ethyl (S)-3-Piperidinecarboxylate D-Tartrate:
- A study focused on resolving racemic mixtures of piperidine derivatives demonstrated that the (S) enantiomer exhibited distinct biological activities compared to its (R) counterpart. This resolution process utilized di-benzoyl-L-tartaric acid as a resolving agent, leading to improved yields of biologically active compounds .
- Another investigation into the pharmacokinetics and pharmacodynamics of related compounds revealed that modifications to the piperidine structure could significantly alter their therapeutic profiles, indicating the importance of structural nuances in drug design .
Comparative Analysis
| Compound Name | Biological Activity | Applications |
|---|---|---|
| Ethyl (S)-3-Piperidinecarboxylate D-Tartrate | Potential neuroprotective effects; antimicrobial activity | Neurological disorders; synthetic applications |
| Ethyl 4-Piperidinecarboxylate | Different reactivity; potential analgesic effects | Pain management; chiral synthesis |
| Diethyl D-Tartrate | Used as a resolving agent in asymmetric synthesis | Chiral resolution; catalysis |
Scientific Research Applications
Synthesis and Resolution
The synthesis of Ethyl (S)-3-Piperidinecarboxylate D-Tartrate typically involves the resolution of racemic piperidine derivatives using di-benzoyl-L-tartaric acid. This method allows for the efficient separation of enantiomers, yielding high purity products suitable for further chemical transformations .
Key Steps in Synthesis:
- Reaction Setup: The racemic mixture is dissolved in a solvent, often ethanol.
- Heating and Cooling: The mixture is heated until dissolved and then cooled to promote crystallization of the desired enantiomer.
- Separation: The (S)-enantiomer precipitates out, allowing for easy recovery through filtration .
Neurological Disorders
Ethyl (S)-3-Piperidinecarboxylate D-Tartrate has been studied for its potential use in treating neurological disorders due to its interaction with the GABA neurotransmitter system. Compounds derived from this piperidine derivative have shown promise as substrate-competitive inhibitors, which can modulate GABA uptake and potentially alleviate symptoms associated with anxiety and epilepsy .
Antimicrobial Activity
Research indicates that derivatives of Ethyl (S)-3-Piperidinecarboxylate exhibit antimicrobial properties. For instance, modifications to the piperidine structure have resulted in compounds effective against various bacterial strains, highlighting its potential in developing new antibiotics .
Use in Drug Development
A notable case study involved the synthesis of a novel compound derived from Ethyl (S)-3-Piperidinecarboxylate that demonstrated significant activity against drug-resistant strains of bacteria. The compound was synthesized via a multi-step reaction involving the initial formation of the tartrate salt followed by selective modifications to enhance its pharmacological profile .
Clinical Applications
In clinical settings, compounds based on Ethyl (S)-3-Piperidinecarboxylate have been investigated for their efficacy in treating conditions such as depression and anxiety disorders. Clinical trials have shown promising results, with participants reporting improved symptoms following treatment with these piperidine-based drugs .
Chemical Reactions Analysis
Resolution of Racemic Ethyl Nipecotate
The compound is synthesized via diastereomeric salt formation to resolve racemic ethyl nipecotate (3-piperidinecarboxylate). Di-benzoyl-L-tartaric acid (L-DBTA) reacts with racemic ethyl nipecotate in a 91% aqueous ethanol solvent, enabling preferential crystallization of the (S)-enantiomer-enriched tartrate salt .
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | 91% aqueous 2B-ethanol |
| Temperature (dissolution) | 76°C |
| Cooling method | Seeding at 71°C, unaided cooling |
| Yield | 32% |
| Enantiomeric excess (ee) | >98% (via Mosher amide analysis) |
The (S)-enantiomer precipitates as a 2:1 nipecotate:tartrate complex, confirmed by NMR .
Conversion to Free Base
The tartrate salt is treated with a base (e.g., NaOH) to liberate the free (S)-ethyl nipecotate, which serves as a versatile intermediate :
Procedure:
-
Dissolve the tartrate salt in water or dichloromethane.
-
Add aqueous NaOH (or other bases) to deprotonate the tartrate.
-
Extract the free base into an organic solvent (e.g., CHCl).
Key Data:
-
The free base is used directly in subsequent reactions, such as Mosher amide formation or alkylation .
Mosher Amide Formation for Chirality Analysis
The free base undergoes derivatization with (R)-Mosher acid [(R)-α-methoxy-α-(trifluoromethyl)phenylacetic acid] to confirm enantiopurity :
Reaction Scheme:
Conditions:
| Parameter | Value |
|---|---|
| Solvent | CHCl |
| Catalyst | 4-Dimethylaminopyridine (DMAP) |
| Coupling agent | 1,3-Dicyclohexylcarbodiimide (DCC) |
| Analysis | GC/HPLC retention time comparison |
Outcome:
Alkylation and Quaternary Ammonium Salt Formation
The free base is alkylated to synthesize pharmacologically active quaternary ammonium salts. For example, reaction with benzyl halides and methyl iodide yields immunopotentiating agents :
Example Reaction:
Conditions:
Ester Hydrolysis (Potential Reaction)
While not explicitly documented in the sources, the ethyl ester moiety can theoretically undergo hydrolysis to form (S)-nipecotic acid under acidic or basic conditions:
Expected Conditions:
-
Acidic: HCl (aqueous), reflux.
-
Basic: NaOH (aqueous), followed by acidification.
Stability and Solubility Considerations
Comparison with Similar Compounds
Key Properties:
- CAS Number : 83602-38-4 (primary identifier; conflicting reports list 163343-71-3, which may refer to a different salt or enantiomer) .
- Molecular Formula: C₈H₁₅NO₂·C₄H₆O₆ (ethyl 3-piperidinecarboxylate + D-tartaric acid) .
- Molecular Weight : 307.3 g/mol .
- Purity : ≥98% (commercial grade) .
- Applications : Intermediate in neuroprotective agents, chiral catalysts, and heterocyclic systems .
Comparison with Similar Compounds
Ethyl (R)-3-Piperidinecarboxylate L-Tartrate
- CAS Number : 163343-71-3 .
- Molecular Formula: C₈H₁₅NO₂·C₄H₆O₆ (mirror-image enantiomer of the S-form paired with L-tartaric acid) .
- Configuration : (R)-enantiomer with L-tartrate counterion .
- Synthesis : Similar enantioselective methods but resolves the opposite enantiomer using L-tartaric acid .
- Applications : Used in asymmetric synthesis where the R-configuration is required; biological activity may differ significantly from the S-form in receptor binding .
- Safety : Matches the S-form in acute toxicity (Oral Category 4) and skin/eye irritation .
Ethyl 3-Piperidinecarboxylate (Nipecotate)
- CAS Number: 14874-12-3 (example; non-tartrate form) .
- Molecular Formula: C₈H₁₅NO₂ .
- Configuration : Racemic or unspecified stereochemistry.
- Synthesis : Standard esterification of piperidine-3-carboxylic acid .
- Applications : Intermediate in heterocyclic chemistry (e.g., spiroindoline synthesis via palladium-catalyzed cyclization) .
- Safety : Less regulated than tartrate salts but shares similar handling precautions.
Ethyl 4-Aminocyclohexanecarboxylate
- CAS Number : 163343-71-3 (overlaps ambiguously with the R-enantiomer tartrate) .
- Structural Similarity : 0.56 (based on functional group alignment) .
- Key Difference : Cyclohexane ring instead of piperidine; lacks chiral tartrate pairing.
- Applications: Less common in enantioselective synthesis due to non-planar amine geometry.
Data Table: Comparative Analysis
Key Findings and Discrepancies
CAS Number Conflicts : The CAS 163343-71-3 is ambiguously linked to both Ethyl (S)-3-Piperidinecarboxylate D-Tartrate and its R-enantiomer L-Tartrate . This may reflect errors in sourcing or differences in salt stereochemistry (D- vs. L-tartrate).
Stereochemical Impact : The (S)-enantiomer paired with D-tartrate is preferred in neuroprotective studies, while the R-form may exhibit divergent bioactivity .
Synthesis Nuances : Ethyl (S)-3-Piperidinecarboxylate D-Tartrate is synthesized via biocatalytic methods (e.g., Geotrichum candidum) or chemical resolution using D-tartaric acid . The R-enantiomer requires L-tartaric acid for resolution .
Safety Consistency : Both enantiomers share similar hazard profiles (e.g., H302, H315, H319), but ecological toxicity data remain incomplete .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling Ethyl (S)-3-Piperidinecarboxylate D-Tartrate in laboratory settings?
- Methodological Answer : Researchers must use personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats, to prevent skin/eye contact. Respiratory protection (e.g., NIOSH-approved N95/P95 masks) is required for dust exposure. Work should be conducted in a fume hood to minimize inhalation risks. Spills should be contained using non-sparking tools and disposed of via licensed waste management services . Avoid draining the compound into waterways due to undefined ecological toxicity .
Q. What synthetic routes are documented for Ethyl (S)-3-Piperidinecarboxylate D-Tartrate?
- Methodological Answer : A four-step synthesis involves (1) chloroacylation and ethanol esterification of 3-piperidinecarboxylic acid, (2) salt formation with D-tartaric acid to isolate the diastereomer, (3) Boc protection, and (4) sodium borohydride reduction. Key intermediates should be monitored via TLC (silica gel, ethyl acetate/hexane) and characterized by (e.g., δ 1.2 ppm for ethyl group) and polarimetry ( to in water) .
Q. How should researchers mitigate risks associated with the compound’s acute toxicity and irritant properties?
- Methodological Answer : Implement engineering controls (e.g., local exhaust ventilation) and adhere to OSHA HCS guidelines (GHS classifications: H302, H315, H319). In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes. Use pH-neutral buffers during experiments to avoid reactive byproducts .
Advanced Research Questions
Q. How does the D-tartrate counterion influence the physicochemical properties of Ethyl (S)-3-Piperidinecarboxylate compared to other tartrate salts?
- Methodological Answer : The D-tartrate counterion enhances aqueous solubility due to hydrogen-bonding interactions, as shown by FT-IR ( at 1720 cm) and dynamic light scattering (hydrodynamic diameter <300 nm). Comparative studies with L-tartrate salts reveal differences in micelle stability and thermoresponsive behavior (e.g., D-tartrate formulations retain 200–300 nm particle size up to 80°C) .
Q. What analytical techniques are optimal for assessing the enantiomeric purity of Ethyl (S)-3-Piperidinecarboxylate D-Tartrate?
- Methodological Answer : Chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) coupled with polarimetry ( validation) ensures >98% enantiomeric excess. with chiral shift reagents (e.g., Eu(hfc)) can resolve splitting of piperidine protons (δ 3.2–3.5 ppm) .
Q. What strategies resolve contradictions in reported physical properties (e.g., melting point) across studies?
- Methodological Answer : Cross-validate using differential scanning calorimetry (DSC) at 5°C/min to confirm melting points (153–158°C). Discrepancies may arise from polymorphic forms or hydration states, which can be identified via X-ray crystallography or Karl Fischer titration .
Q. How does stereochemistry impact the compound’s application in drug development or material science?
- Methodological Answer : The (S)-configuration and D-tartrate counterion improve bioavailability in chiral drug candidates (e.g., JAK1 inhibitors) by enhancing receptor binding. In polymers, the diastereomeric pair (L/D-tartrate) alters thermoresponsive phase transitions (e.g., L-tartrate polymers show abrupt turbidity shifts vs. gradual changes in D-tartrate systems) .
Q. What are the stability considerations for long-term storage of Ethyl (S)-3-Piperidinecarboxylate D-Tartrate?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
